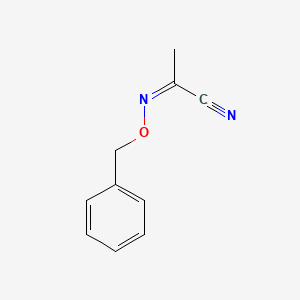

Pyruvonitrile, O-benzyloxime

Description

Pyruvonitrile (CAS 631-57-2) is a ketonenitrile with the molecular structure CC(=O)C#N and is used as a laboratory chemical and in manufacturing . It exhibits high toxicity to microbial communities, rendering bioremediation ineffective in contaminated environments . In contrast, O-benzyloxime is a functional group characterized by an oxime ether with a benzyl substituent. This group is frequently incorporated into pharmacologically active compounds, enhancing cytotoxicity, antibacterial, and antifungal properties .

Properties

CAS No. |

10388-98-4 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

(1Z)-N-phenylmethoxyethanimidoyl cyanide |

InChI |

InChI=1S/C10H10N2O/c1-9(7-11)12-13-8-10-5-3-2-4-6-10/h2-6H,8H2,1H3/b12-9- |

InChI Key |

XCAOHAULIHZYCV-XFXZXTDPSA-N |

Isomeric SMILES |

C/C(=N/OCC1=CC=CC=C1)/C#N |

Canonical SMILES |

CC(=NOCC1=CC=CC=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyruvonitrile, O-benzyloxime can be synthesized through the reaction of pyruvonitrile with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and can be facilitated by phase transfer catalysis and ultrasound irradiation, which enhance the reaction rate and yield . Another method involves the use of grindstone chemistry, where the reactants are ground together in the presence of bismuth oxide, providing a solvent-free and environmentally friendly approach .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyruvonitrile, O-benzyloxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The benzyloxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to improve efficiency.

Major Products Formed

The major products formed from these reactions include nitrile oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, pyruvonitrile, O-benzyloxime is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, derivatives of this compound have been evaluated for their antimicrobial and antibacterial activities. Studies have shown that these derivatives exhibit significant activity against Gram-positive bacteria and Mycobacterium tuberculosis, making them potential candidates for the development of new antibiotics .

Industry

In the industrial sector, this compound and its derivatives are used in the production of agrochemicals, such as herbicides and fungicides. Their ability to act as intermediates in the synthesis of bioactive compounds makes them valuable in the development of new agricultural products .

Mechanism of Action

The mechanism of action of pyruvonitrile, O-benzyloxime involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to cell death. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Cytotoxicity and Anticancer Activity

The O-benzyloxime group significantly enhances cytotoxicity in steroidal derivatives. For example, compound 18 (a steroidal N,N-dimethyl-7-deoxycholic amide with a 3-O-benzyloxime group) showed IC₅₀ values of 15.0 µM (SGC 7901) and 14.4 µM (Bel 7404), comparable to cisplatin . In contrast, steroidal analogs lacking this group (compounds 11–17) were inactive, underscoring the critical role of O-benzyloxime in bioactivity .

Table 1: Cytotoxicity Comparison

Antimicrobial Activity

O-benzyloxime derivatives demonstrate potent antibacterial activity. For instance, quinolones with this group (e.g., 6g, 6h, 6i) showed efficacy comparable to reference drugs against bacterial species like Staphylococcus aureus and Escherichia coli . In antifungal applications, piperidine derivative 28 (with a 4-O-benzyloxime substituent) exhibited a MIC of 6.25 µg/mL against Fusarium oxysporum . Pyruvonitrile, however, is lethal to microbial communities, suppressing growth entirely in compost-derived bacterial cultures .

Table 2: Antimicrobial Activity

Structural and Functional Differences

- Pyruvonitrile : A nitrile with a ketone group, used in cuprate-carbonyl complex synthesis and as a cyanating agent . Its high toxicity limits biological applications.

- O-Benzyloxime Derivatives : Oxime ethers with a benzyl group, designed to reduce steric hindrance and enhance target binding in pharmaceuticals .

Table 3: Structural and Functional Properties

| Property | Pyruvonitrile | O-Benzyloxime Derivatives |

|---|---|---|

| Functional Groups | Nitrile, Ketone | Oxime ether, Benzyl |

| Toxicity | High (microbial) | Variable (therapeutic) |

| Key Applications | Synthesis, Cyanating agent | Anticancer, Antimicrobial |

Environmental and Toxicological Profiles

Q & A

Q. What are the key synthetic methodologies for preparing O-benzyloxime derivatives of pyruvonitrile, and how can reaction conditions be optimized?

Pyruvonitrile, O-benzyloxime is synthesized via nucleophilic substitution or condensation reactions. For example, O-benzyloxime ethers can be generated by reacting pyruvonitrile with hydroxylamine derivatives under basic conditions. Catalytic asymmetric reductions using spiroborate esters (e.g., derived from nonracemic 1,2-amino alcohols) are critical for enantioselective synthesis of primary amines from O-benzyloxime ethers . Optimization involves controlling reaction temperature, solvent polarity, and catalyst loading. Kinetic studies and spectroscopic monitoring (e.g., NMR) are recommended to track intermediate formation and ensure high yields .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- NMR : H and C NMR identify proton environments and carbon frameworks. For example, the nitrile group in pyruvonitrile appears as a sharp singlet near 120 ppm in C NMR.

- IR : Stretching vibrations for C≡N (~2200 cm) and oxime N-O (~930 cm) confirm functional groups.

- Mass Spectrometry (MS) : High-resolution MS determines molecular ion peaks (e.g., [M+H] for CHNO at m/z 175.0871) and fragmentation patterns. Cross-validation with computational chemistry (DFT calculations) enhances structural assignments .

Q. What are the stability considerations for this compound under laboratory storage and reaction conditions?

Pyruvonitrile is hygroscopic and decomposes in water or alcohols, releasing toxic HCN . Storage requires anhydrous conditions, inert atmospheres (N/Ar), and temperatures below 25°C. Handling mandates explosion-proof equipment and static discharge prevention due to flammability (flash point: 92°C) . Stability tests (e.g., TGA/DSC) under varying pH and humidity are advised to assess decomposition kinetics .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) elucidate the reaction mechanisms of this compound in catalytic asymmetric synthesis?

Density Functional Theory (DFT) calculates transition-state geometries and activation energies for spiroborate-catalyzed reductions. Molecular Dynamics (MD) simulations model solvent effects on enantioselectivity. Key parameters include orbital interactions (e.g., B-N coordination in spiroborate intermediates) and steric hindrance from benzyl groups. Compare computed enantiomeric excess (ee) with experimental HPLC data to validate models .

Q. What experimental and analytical strategies resolve contradictions in reported reaction yields or stereochemical outcomes for O-benzyloxime derivatives?

Contradictions may arise from impurities in starting materials or variations in catalyst preparation. Strategies:

- Purity Analysis : Use GC-MS or HPLC to quantify reactants and byproducts.

- In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate species.

- Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement) confirms absolute configuration .

- Reproducibility Checks : Adopt standardized protocols (e.g., inert glovebox conditions for moisture-sensitive reactions) .

Q. How does this compound interact with atmospheric oxidants (OH, Cl radicals), and what are the environmental implications?

Pyruvonitrile undergoes gas-phase oxidation with OH radicals (rate constant ~5.6 × 10 cm molecule s), forming cyanohydrins and nitrile oxides. Computational studies (e.g., Gaussian 09) model reaction pathways and predict secondary organic aerosol (SOA) formation. Environmental persistence is low due to rapid photolysis, but ecotoxicity data (e.g., LC for aquatic organisms) remain understudied .

Methodological Frameworks

How can the PICOT framework structure research questions on this compound’s biomedical applications?

- Population (P) : Cell lines or animal models exposed to pyruvonitrile derivatives.

- Intervention (I) : Dose-dependent cytotoxicity assays.

- Comparison (C) : Control groups treated with non-cyanated analogs.

- Outcome (O) : Apoptosis markers (e.g., caspase-3 activation).

- Time (T) : Acute (24–48 hr) vs. chronic (7-day) exposure. This framework ensures hypothesis-driven experimental design and data triangulation (e.g., combining qPCR and flow cytometry) .

Q. What FINER criteria ensure rigor in studying this compound’s synthetic applications?

- Feasible : Access to anhydrous solvents and glovebox facilities.

- Interesting : Novelty in catalytic asymmetric methods.

- Novel : Unexplored substrates (e.g., sterically hindered ketones).

- Ethical : Compliance with fume hood safety protocols.

- Relevant : Applications in pharmaceutical intermediates (e.g., α-aminonitriles). Pilot studies and failure analysis (e.g., tracking catalyst deactivation) address feasibility .

Data Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.